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molecular formula C8H9NO3 B1406517 Methyl 5-hydroxy-3-methylpicolinate CAS No. 1211516-93-6

Methyl 5-hydroxy-3-methylpicolinate

Cat. No. B1406517
M. Wt: 167.16 g/mol
InChI Key: ZGTXLDWNFBIHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085576B2

Procedure details

A sealable reaction vessel was charged with 5-hydroxy-3-methylpicolinic acid (0.651 g, 4.25 mmol) and MeOH (35 mL). The reaction vessel was placed in a water bath, and concentrated sulfuric acid (0.854 mL, 15.94 mmol) was added. The vessel was sealed and heated in a 95° C. oil bath. After 24 h, the reaction mixture was concentrated and the residue was taken up in 30 mL of 0.5M aqueous Na2CO3. The aqueous phase was extracted with 10% MeOH-EtOAc (100 mL). The aqueous layer was separated and saturated with NaCl. The aqueous phase was extracted with 10% MeOH-EtOAc (7×100 mL). The combined organic fractions were dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography, eluting with 3% to 4% MeOH-DCM to afford the title compound (593 mg). MS m/z=168 (M+H)+.
Quantity
0.651 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0.854 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:17]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:8]([O:10][CH3:17])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.651 g
Type
reactant
Smiles
OC=1C=C(C(=NC1)C(=O)O)C
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.854 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was placed in a water bath
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 10% MeOH-EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated and saturated with NaCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 10% MeOH-EtOAc (7×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 3% to 4% MeOH-DCM

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=C(C(=NC1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 593 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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